N-(4-bromophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
“N-(4-bromophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide” is a complex organic compound that features a bromophenyl group, a tetrazole ring, and a methoxybenzene sulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the corresponding sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonamide group, potentially leading to amines.
Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with tetrazole rings are known for their bioisosteric properties, making them useful in drug design and development.
Medicine
In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where sulfonamides and tetrazoles have shown efficacy.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide” would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, while tetrazoles can mimic carboxylic acids and interact with various biological receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide
- N-(4-fluorophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide
Uniqueness
The uniqueness of “N-(4-bromophenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide” lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
N-(4-bromophenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O3S/c1-3-22-16(18-20-21-22)11-4-9-14(25-2)15(10-11)26(23,24)19-13-7-5-12(17)6-8-13/h4-10,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIJTFBVGPHBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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